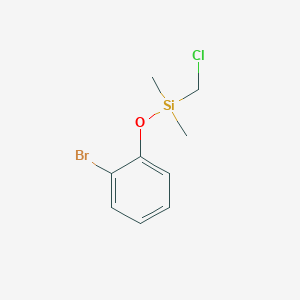![molecular formula C14H20 B14407327 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-37-9](/img/structure/B14407327.png)
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyldispiro[225~6~2~3~]trideca-4,12-diene is a complex organic compound characterized by its unique dispiro structure, which includes two spirocyclic systems connected through a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the spirocyclic systems through cyclization reactions. These reactions often require specific catalysts and conditions to ensure the correct formation of the spiro centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to achieve high yields and purity. The exact methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or alcohols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene: Another conjugated diene with applications in rubber production.
Chloroprene: A chlorinated diene used in the production of synthetic rubber.
Uniqueness
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene is unique due to its dispiro structure, which imparts specific chemical and physical properties not found in simpler dienes. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
87482-37-9 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-methyldispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C14H20/c1-12-11-14(12)9-7-13(8-10-14)5-3-2-4-6-13/h7-10,12H,2-6,11H2,1H3 |
InChI Key |
HSLJWGCOGISDRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC12C=CC3(CCCCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
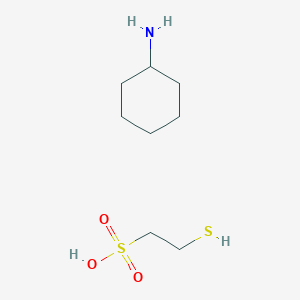
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
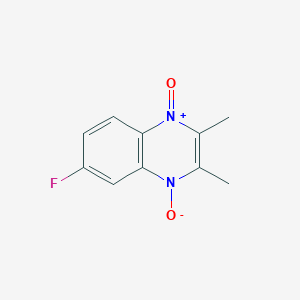

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
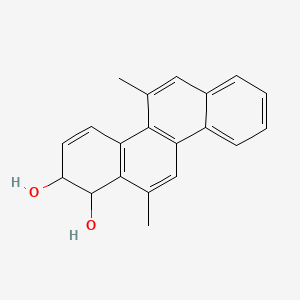
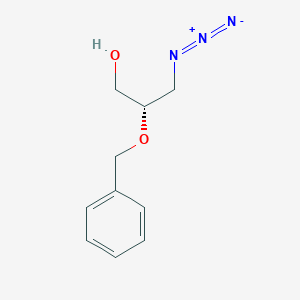
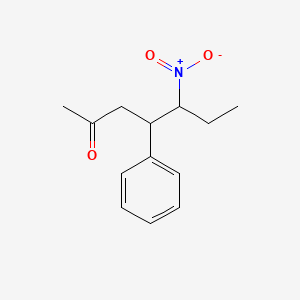
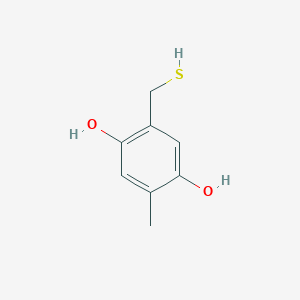
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
